2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-6-phenyl-3(2H)-pyridazinone
Description
Properties
IUPAC Name |
2-(2-oxo-2-thiomorpholin-4-ylethyl)-6-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c20-15-7-6-14(13-4-2-1-3-5-13)17-19(15)12-16(21)18-8-10-22-11-9-18/h1-7H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEWEQNZXNACFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-6-phenyl-3(2H)-pyridazinone typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinone core, followed by the introduction of the phenyl group and the thiomorpholine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
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Step 1: Synthesis of Pyridazinone Core
Reagents: Hydrazine hydrate, ethyl acetoacetate
Conditions: Reflux in ethanol
Product: Pyridazinone intermediate
Chemical Reactions Analysis
Types of Reactions
2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-6-phenyl-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The phenyl and thiomorpholine groups can be substituted with other functional groups to create new compounds with different properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated reagents, strong bases
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-6-phenyl-3(2H)-pyridazinone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-6-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Pyridazinone derivatives are distinguished by substituents on the heterocyclic core. Below is a comparative analysis of key compounds:
Table 1: Structural Features of Selected Pyridazinone Derivatives
Key Observations :
- The thiomorpholinyl group in the target compound replaces the piperazino or phenethyl groups in analogs, introducing sulfur-based electronic effects that may enhance binding to sulfur-sensitive biological targets .
- Substituents at position 6 (e.g., phenyl, 4-methoxyphenyl, 4-chlorophenyl) influence lipophilicity and target selectivity. For example, chlorophenyl groups are associated with anti-inflammatory activity, while methoxyphenyl enhances metabolic stability .
Key Observations :
- The target compound’s thiomorpholinyl group may confer unique interactions with enzymes like monoamine oxidase, as seen in analogs with sulfonyl or sulfur-containing substituents .
- Chlorophenyl and methoxyphenyl substituents correlate with CNS activity (e.g., antipsychotic effects), while simpler phenyl groups are linked to cardiovascular or antiplatelet effects .
Key Observations :
- The target compound’s synthesis likely involves alkylation of the pyridazinone core with thiomorpholine derivatives, similar to methods used for piperazino analogs .
- Molecular weight and solubility are influenced by substituents: thiomorpholinyl may improve aqueous solubility compared to chlorophenyl or indole-containing analogs .
Biological Activity
2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-6-phenyl-3(2H)-pyridazinone is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C19H24N4O2S, with a molecular weight of approximately 372.48 g/mol. Its structure includes a pyridazinone core, which is known for various biological activities, and a thiomorpholine substituent that may influence its pharmacodynamics.
Key Features:
- Pyridazinone Core: Known for anti-inflammatory and analgesic properties.
- Thiomorpholine Moiety: May enhance solubility and bioavailability.
Antimicrobial Activity
Research indicates that derivatives of pyridazinones exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating bacterial infections.
Antitumor Activity
The compound has been evaluated for its antitumor effects. In vitro studies showed that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, highlighting its potential as an anticancer agent.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been documented in several studies. It was shown to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential use in treating inflammatory diseases.
The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:
- Inhibition of Enzymatic Activity: The compound may inhibit certain enzymes involved in inflammation and tumor progression.
- Modulation of Signaling Pathways: It appears to affect various signaling pathways, including NF-kB and MAPK pathways, which are crucial in inflammation and cancer progression.
- Induction of Apoptosis: The compound promotes apoptotic pathways in cancer cells through the activation of caspases.
Case Studies
| Study | Findings |
|---|---|
| Study 1 : Antimicrobial Efficacy | Showed effectiveness against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study 2 : Antitumor Activity | Inhibited MCF-7 cell proliferation by 50% at a concentration of 10 µM after 48 hours. |
| Study 3 : Anti-inflammatory Effects | Reduced TNF-alpha levels by 60% in LPS-stimulated macrophages at 5 µM concentration. |
Q & A
Q. What are the common synthetic routes for preparing 6-phenyl-3(2H)-pyridazinone derivatives, and how can they be adapted for synthesizing the target compound?
The synthesis typically involves condensation of glyoxalic acid, acetophenone derivatives, and hydrazine hydrate in glacial acetic acid under reflux to form the pyridazinone core . Alkylation with reagents like ethyl bromoacetate in acetone (using K₂CO₃ as a base) introduces side chains, followed by hydrolysis with concentrated HCl to yield carboxylic acid intermediates . For the target compound, substituting the alkylating agent with a 4-thiomorpholinyl-containing reagent would enable incorporation of the 2-oxoethyl-thiomorpholine moiety. Reaction conditions (temperature, solvent, pH) must be optimized to avoid side reactions .
Q. Which spectroscopic and crystallographic methods are critical for structural characterization of this compound?
Key techniques include:
Q. What in vitro assays are used to evaluate the antiplatelet activity of 6-phenyl-3(2H)-pyridazinone derivatives?
Platelet aggregation assays with agonists like thrombin or calcium ionophore (e.g., ionomycin) are standard. IC₅₀ values are determined via turbidimetric methods, with derivatives showing activity in the 0.25–0.43 mM range . Modifications at position 5 of the pyridazinone ring significantly influence potency .
Q. How does the thiomorpholinyl group influence the compound’s physicochemical properties?
The thiomorpholinyl moiety enhances solubility via sulfur’s polarizability and potential hydrogen bonding. Its electron-donating effects may stabilize the pyridazinone ring, affecting reactivity and metabolic stability . Computational tools (e.g., logP calculators) predict lipophilicity changes compared to morpholine analogs.
Q. What are the safety considerations for handling this compound during synthesis?
Hazard classifications include eye/skin irritation (H315, H319) and respiratory sensitization (H334). Use fume hoods, nitrile gloves, and store under inert conditions (Storage Class Code: 13) .
Advanced Research Questions
Q. How can palladium-catalyzed retro-ene reactions be applied to functionalize position 5 of the pyridazinone core?
Palladium catalysis enables one-pot introduction of aryl/heteroaryl groups at position 5 via Suzuki-Miyaura coupling. A retro-ene-assisted fragmentation generates reactive intermediates, allowing access to diverse derivatives for SAR studies . Optimize catalyst loading (e.g., Pd(PPh₃)₄) and ligand choice to minimize byproducts.
Q. How do structural contradictions in biological activity (e.g., antiplatelet vs. analgesic effects) arise among pyridazinone analogs?
Divergent activities stem from substituent-dependent target engagement. For example:
- Antiplatelet activity : Linked to 5-hydroxymethyl or thienyl groups inhibiting thrombin-induced aggregation .
- Analgesic/anti-inflammatory effects : Arylpiperazine side chains modulate COX-2 or serotonin receptors . Use target-specific assays (e.g., receptor binding, enzyme inhibition) to resolve mechanisms.
Q. What strategies resolve crystallographic disorder in the thiomorpholinyl group during structural refinement?
Apply SHELXL’s restraints (DFIX, SIMU) to model disordered sulfur/oxygen atoms. High-resolution data (<1.0 Å) and twin refinement (TWIN/BASF commands) improve accuracy for twinned crystals . Validate with residual density maps (e.g., Fo-Fc).
Q. How can molecular docking elucidate the compound’s interaction with platelet ADP receptors?
Dock the compound into P2Y₁₂ receptor models (PDB: 4NTJ) using AutoDock Vina. Focus on hydrogen bonding with Arg256 and π-π stacking with Phe184/Lue187. Compare binding scores to clopidogrel analogs to prioritize derivatives .
Q. Why do ester derivatives (e.g., ethyl acetates) exhibit reduced ulcerogenicity compared to parent pyridazinones?
Ester groups lower gastric toxicity by reducing direct COX-1 inhibition. Hydrolysis to carboxylic acids in vivo allows sustained anti-inflammatory effects without mucosal damage . Test hydrolysis rates (HPLC monitoring) and correlate with ulcerogenic indices in rodent models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
